molecular formula C16H11ClN2O5 B2464614 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate CAS No. 301339-94-6

2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate

Cat. No.: B2464614
CAS No.: 301339-94-6
M. Wt: 346.72
InChI Key: WQVAMNSZUQBWIO-FMIVXFBMSA-N
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Description

2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan ring, along with the nitrophenyl and cyano groups, contributes to the compound’s unique chemical properties and reactivity.

Properties

IUPAC Name

2-chloroethyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5/c17-7-8-23-16(20)12(10-18)9-14-5-6-15(24-14)11-1-3-13(4-2-11)19(21)22/h1-6,9H,7-8H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVAMNSZUQBWIO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid. This intermediate is then esterified with 2-chloroethanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification

Biological Activity

The compound 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₂ClN₃O₃
  • Molecular Weight : 343.7 g/mol
  • LogP : 4.3, indicating moderate lipophilicity

This compound features a furan ring substituted with a nitrophenyl group and a cyano group, which are significant for its biological interactions.

Antitumor Activity

Research has indicated that compounds containing the 2-chloroethyl moiety exhibit significant antitumor properties. For instance, studies have shown that derivatives of 2-chloroethyl compounds can induce apoptosis in cancer cells by forming DNA cross-links, which inhibit cell division and promote cell death.

A study comparing various 2-chloroethyl analogs demonstrated that certain derivatives exhibited enhanced cytotoxicity against L1210 leukemia cells when evaluated in vivo. The mechanism is believed to involve the formation of reactive intermediates that interact with cellular macromolecules, leading to cellular damage and apoptosis .

The proposed mechanisms through which 2-chloroethyl compounds exert their biological effects include:

  • DNA Alkylation : The ability to form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication.
  • Oxidative Stress Induction : Compounds may induce oxidative stress within cells, resulting in damage to lipids, proteins, and nucleic acids.
  • Inflammatory Response Modulation : Some studies suggest that these compounds can modulate inflammatory pathways, potentially enhancing their therapeutic effects against tumors .

Study on Skin Toxicity

A notable case study involved the evaluation of the skin toxicity associated with related compounds like 2-chloroethyl ethyl sulfide (CEES), a known analog. The study found that CEES induced significant inflammatory responses in murine models, characterized by increased epidermal thickness and infiltration of immune cells such as neutrophils and macrophages .

Histopathological analysis revealed that CEES exposure resulted in DNA damage markers and elevated levels of inflammatory mediators such as COX-2 and iNOS. These findings underscore the potential for 2-chloroethyl compounds to not only exhibit therapeutic effects but also cause adverse reactions in certain contexts.

Pharmacological Evaluation

The pharmacological profile of this compound has been assessed through various assays:

Assay Type Result
Cytotoxicity AssaySignificant cell death in cancer lines
DNA Cross-linking AssayHigh levels of DNA adduct formation
Inflammatory ResponseIncreased cytokine release in models

These results highlight the compound's potential as a chemotherapeutic agent while also indicating the need for careful consideration of its toxicity profile.

Q & A

Q. What are the recommended synthetic routes for 2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the furan-2-yl acrylate core via Knoevenagel condensation between a cyanoacetate ester and a 5-(4-nitrophenyl)furan-2-carbaldehyde derivative .
  • Step 2: Chloroethyl esterification using 2-chloroethanol under acidic or base-catalyzed conditions.
    Optimization Tips:
    • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., hydrolysis of the nitrophenyl group).
    • Use anhydrous solvents (e.g., DMF or THF) to avoid ester hydrolysis.
    • Control temperature (60–80°C) to balance reaction rate and stability of the nitro group .

Q. How can the structure of this compound be rigorously characterized?

A combination of spectroscopic and crystallographic methods is essential:

  • NMR: Confirm the (2E)-configuration via coupling constants (JH,H1216HzJ_{H,H} \approx 12–16 \, \text{Hz}) for the prop-2-enoate double bond .
  • XRD: Use single-crystal X-ray diffraction (e.g., SHELX or OLEX2) to resolve stereochemistry and verify the nitrophenyl-furan spatial arrangement .
  • Mass Spectrometry: High-resolution ESI-MS to validate the molecular formula (C16H12ClN2O6\text{C}_{16}\text{H}_{12}\text{ClN}_2\text{O}_6) and isotopic patterns .

Q. What thermodynamic properties are critical for stability studies of this compound?

Key properties include:

  • Heat Capacity (CpC_p): Determined via adiabatic calorimetry (e.g., TAU-10 calorimeter) across a temperature range (78–370 K) to model phase transitions .
  • Enthalpy of Sublimation (ΔHsub\Delta H_{\text{sub}}): Calculated using gas-phase and crystal-phase thermodynamic data to assess storage stability .
  • Thermal Decomposition: TGA/DSC to identify decomposition thresholds (>200°C typical for nitrophenyl derivatives) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered nitrophenyl groups) be resolved during refinement?

Disorder in aromatic rings or nitro groups is common due to steric hindrance. Strategies include:

  • Multi-Component Refinement: Model disordered regions as partial occupancies in SHELXL .
  • Restraints: Apply geometric constraints (e.g., SIMU, DELU) to maintain reasonable bond lengths and angles .
  • Twinned Data: Use SHELXE or OLEX2’s twin refinement tools for cases of pseudo-merohedral twinning .

Q. How do substituents (e.g., 4-nitrophenyl vs. 2-methylcyclopropyl) affect biological activity in related acrylate derivatives?

A structure-activity relationship (SAR) study reveals:

SubstituentBiological Activity TrendKey Interaction
4-NitrophenylEnhanced antimicrobial activityElectron-withdrawing group increases electrophilicity, promoting target binding .
2-MethylcyclopropylReduced cytotoxicitySteric bulk limits membrane permeability .
Methodology: Use molecular docking (e.g., AutoDock Vina) to simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How can discrepancies in heat capacity data between experimental and computational models be reconciled?

Discrepancies often arise from approximations in ideal-gas state calculations. Solutions include:

  • Hybrid Methods: Combine experimental CpC_p (from adiabatic calorimetry) with DFT-calculated vibrational frequencies to refine gas-phase entropy .
  • Error Analysis: Quantify uncertainties in calorimeter measurements (e.g., ±1.5% for TAU-10) and adjust polynomial fits for thermodynamic functions .

Methodological Best Practices

Q. What protocols are recommended for handling light-sensitive nitrophenyl derivatives during synthesis?

  • Light Protection: Use amber glassware or foil-wrapped flasks to prevent nitro-to-nitrito photoisomerization .
  • Inert Atmosphere: Conduct reactions under N2\text{N}_2 or Ar to avoid oxidative degradation .

Q. How should researchers address low yields in the final chloroethyl esterification step?

  • Catalyst Screening: Test Lewis acids (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) or coupling agents (DCC/DMAP) to improve esterification efficiency .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloromethane) to reduce side reactions .

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